1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose 1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose
Brand Name: Vulcanchem
CAS No.: 108342-85-4
VCID: VC20764014
InChI: InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3/t17-,18+,19+,20-,21?/m1/s1
SMILES: CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Molecular Formula: C31H52O11
Molecular Weight: 600.7 g/mol

1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose

CAS No.: 108342-85-4

Cat. No.: VC20764014

Molecular Formula: C31H52O11

Molecular Weight: 600.7 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose - 108342-85-4

Specification

CAS No. 108342-85-4
Molecular Formula C31H52O11
Molecular Weight 600.7 g/mol
IUPAC Name [(2R,3S,4S,5R)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate
Standard InChI InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3/t17-,18+,19+,20-,21?/m1/s1
Standard InChI Key PLXCBOJERHYNCS-IRWSCCLFSA-N
Isomeric SMILES CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
SMILES CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Canonical SMILES CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator